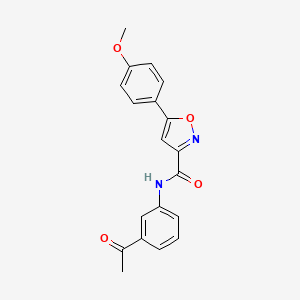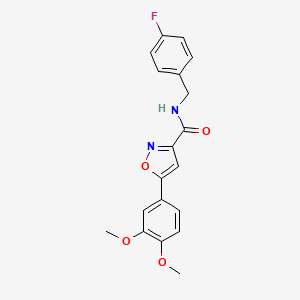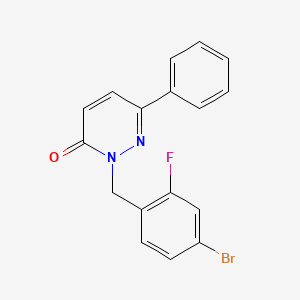
N-(3-acetylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
説明
N-(3-acetylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Recent research has demonstrated innovative approaches to synthesizing analogs and derivatives of N-(3-acetylphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, aiming to enhance its bioactivity or explore its chemical properties. For instance, studies on the synthesis and in vitro binding affinity for the CB1 cannabinoid receptor of methoxy and fluorine analogs substituted on N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide derivatives have been reported. These analogs exhibit affinities comparable to the CB1 reference antagonist SR141716, suggesting potential applications in medical imaging and biological imaging studies through positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Biological and Pharmacological Activities
The exploration of this compound derivatives extends into biological and pharmacological domains, particularly focusing on antitumor, antimicrobial, and enzyme inhibition activities. For example, novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against HepG2 and MCF-7 cell lines. These studies include comprehensive theoretical and experimental analyses, suggesting that specific chlorinated compounds exhibit excellent antitumor activity, warranting further investigation for therapeutic applications (Fahim & Shalaby, 2019).
Potential Therapeutic Applications
The derivatives of this compound are also being investigated for their potential therapeutic applications in treating various diseases. This includes the synthesis and evaluation of compounds for their anticancer activity, with some derivatives showing promising results against colon cancer cell lines. These compounds inhibit critical pathways involved in cancer progression, highlighting their potential as chemotherapeutic agents (Shaw et al., 2012).
特性
IUPAC Name |
N-(3-acetylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)14-4-3-5-15(10-14)20-19(23)17-11-18(25-21-17)13-6-8-16(24-2)9-7-13/h3-11H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXDNWJCDOCWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine](/img/structure/B4506590.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506612.png)

![N-[(4-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B4506622.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B4506637.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506645.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4506646.png)
![1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4506671.png)
![4-methyl-1-(3-pyridinylmethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B4506682.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4506685.png)
![isopropyl [3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4506687.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4506694.png)
